
1-(Trideuteriomethyl)pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(METHYL-D3)-1H-PYRAZOL-3-AMINE is a deuterated analog of 1H-pyrazol-3-amine, where the hydrogen atoms in the methyl group are replaced with deuterium
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE typically involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to produce methyl-d3-amine. The final step involves the reaction of methyl-d3-amine with appropriate reagents to form 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase-transfer catalysts and inert solvents is crucial in scaling up the production while maintaining the quality of the final product .
化学反应分析
Types of Reactions: 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction produces different amine derivatives .
科学研究应用
1-(METHYL-D3)-1H-PYRAZOL-3-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound is employed in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered biological activity. This property is particularly useful in the development of deuterated drugs, where the presence of deuterium can enhance the stability and efficacy of the drug .
相似化合物的比较
1-(METHYL-D3)-1H-PYRAZOL-3-AMINE can be compared with other similar compounds such as:
1H-Pyrazol-3-amine: The non-deuterated analog, which has different metabolic and chemical properties.
1-(METHYL-D3)-1H-PYRAZOL-4-AMINE: A positional isomer with the deuterium atoms in a different position.
1-(METHYL-D3)-1H-IMIDAZOL-3-AMINE: A structurally similar compound with an imidazole ring instead of a pyrazole ring
The uniqueness of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE lies in its deuterium content, which imparts distinct chemical and biological properties compared to its non-deuterated counterparts .
属性
分子式 |
C4H7N3 |
|---|---|
分子量 |
100.14 g/mol |
IUPAC 名称 |
1-(trideuteriomethyl)pyrazol-3-amine |
InChI |
InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6)/i1D3 |
InChI 键 |
MOGQNVSKBCVIPW-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C=CC(=N1)N |
规范 SMILES |
CN1C=CC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


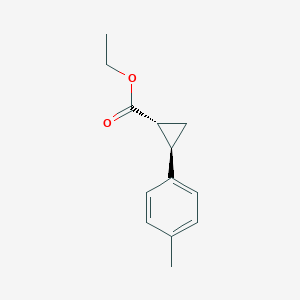
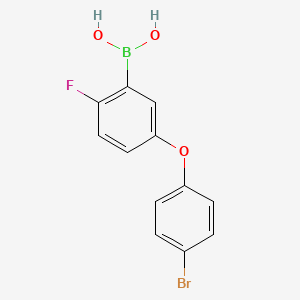
![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)

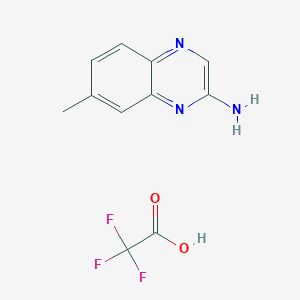
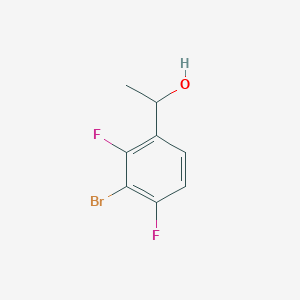
![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
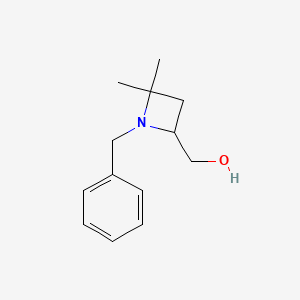
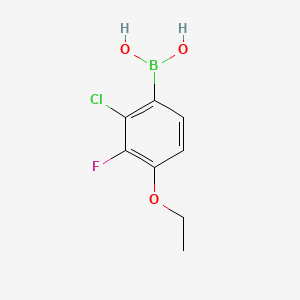
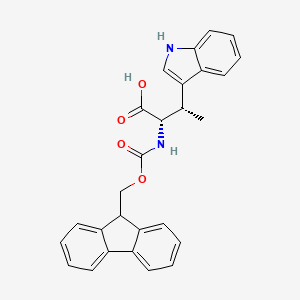
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)
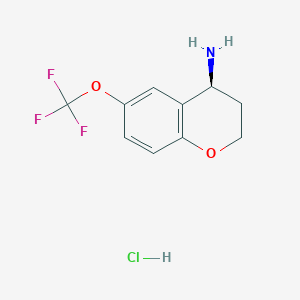

![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)
